(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid
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Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C29H35NO8 and its molecular weight is 525,6 g/mole. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the introduction of γ-carboxyglutamic acid (Gla) into synthetic peptides . Gla plays a crucial role in calcium binding, which is essential for the function of blood coagulation factors.
Mode of Action
Its role is to deliver the Gla residue into synthetic peptides. The γ-carboxylation of glutamic acid is a rare post-translational modification that occurs in blood coagulation factors and in some snake and cone snail venoms .
Biochemical Pathways
The γ-carboxylation of glutamic acid is a key biochemical pathway affected by this compound. This post-translational modification is crucial for the function of blood coagulation factors and certain venoms . The downstream effects include enhanced calcium binding, which is essential for the function of these proteins.
Result of Action
The result of the compound’s action is the introduction of γ-carboxyglutamic acid (Gla) into synthetic peptides . This modification enhances the calcium-binding properties of these peptides, which can be crucial for their biological function, such as in blood coagulation factors.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO8/c1-28(2,3)37-25(33)21(26(34)38-29(4,5)6)15-23(24(31)32)30-27(35)36-16-22-19-13-9-7-11-17(19)18-12-8-10-14-20(18)22/h7-14,21-23H,15-16H2,1-6H3,(H,30,35)(H,31,32)/t23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRUHYXXHXECDI-QHCPKHFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468949 |
Source
|
Record name | Fmoc-L-Gla(OtBu)2-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111662-64-7 |
Source
|
Record name | Fmoc-L-Gla(OtBu)2-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (Fmoc-Gla(OtBu)2-OH) relevant to the study of conopeptides like !-conotoxin TxIC?
A1: this compound (Fmoc-Gla(OtBu)2-OH) is a protected form of gamma-carboxyglutamic acid (Gla) used in solid-phase peptide synthesis (SPPS). The research article highlights the discovery and characterization of !-conotoxin TxIC, a conopeptide with a high degree of post-translational modification, including the presence of Gla []. While the article doesn't explicitly state the use of Fmoc-Gla(OtBu)2-OH in synthesizing !-conotoxin TxIC, it mentions the use of SPPS as a common technique in conopeptide research []. Therefore, it's plausible that researchers studying !-conotoxin TxIC and its analogs might utilize Fmoc-Gla(OtBu)2-OH to incorporate Gla during synthesis.
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